Althiazide

概要

説明

準備方法

合成経路と反応条件

アルチジドは、ベンゾチアジアジン環系を形成する一連の化学反応によって合成されます。 反応条件には、通常、塩素化剤、スルホンアミド前駆体、および環閉鎖を促進する特定の触媒の使用が含まれます .

工業生産方法

アルチジドの工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、化学組成を監視し、医薬品基準への適合性を確保するための厳格な品質管理が含まれます .

化学反応の分析

反応の種類

アルチジドは、次のものを含むいくつかの種類の化学反応を受けます。

一般的な試薬と条件

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドとスルホンを形成することができ、一方、還元はアミンおよび他の還元された誘導体を生成することができます .

科学研究への応用

アルチジドは、次のものを含む幅広い科学研究用途があります。

科学的研究の応用

Hypertension Management

Althiazide is widely prescribed for the treatment of hypertension. Studies have shown that it effectively reduces blood pressure in both isolated systolic hypertension and in patients with comorbid conditions.

- Case Study: A meta-analysis involving multiple clinical trials indicated that thiazide diuretics, including this compound, significantly lower systolic and diastolic blood pressure compared to placebo, with a pooled reduction of approximately 10-15 mmHg systolic .

Edema Reduction

This compound is also effective in managing edema associated with heart failure, liver cirrhosis, and renal disorders. By promoting diuresis, it alleviates symptoms of fluid retention.

- Case Study: In a clinical trial involving patients with congestive heart failure, this compound demonstrated a significant decrease in body weight and peripheral edema after four weeks of treatment .

Comparative Effectiveness

A comparative analysis of this compound versus other antihypertensive agents reveals its unique advantages:

| Drug Class | Effectiveness on Blood Pressure | Common Side Effects |

|---|---|---|

| Thiazide Diuretics | Moderate | Electrolyte imbalance, dehydration |

| ACE Inhibitors | High | Cough, angioedema |

| Calcium Channel Blockers | High | Edema, headache |

Side Effects

While generally well-tolerated, this compound can cause side effects such as:

- Electrolyte imbalances (e.g., hypokalemia)

- Increased uric acid levels (potentially leading to gout)

- Hyperglycemia in susceptible individuals

Fracture Risk

Recent studies have examined the association between thiazide use and fracture risk. A Bayesian meta-analysis indicated that thiazide use may reduce fracture risk by approximately 13% in certain populations .

Pharmacokinetics and Drug Interactions

This compound is absorbed rapidly after oral administration, with peak plasma concentrations occurring within 1-2 hours. It has a half-life of about 6-15 hours, allowing for once-daily dosing in most cases.

Drug Interactions

This compound may interact with several medications:

- Non-steroidal anti-inflammatory drugs (NSAIDs): Can reduce the antihypertensive effect.

- Lithium: Increased risk of lithium toxicity due to reduced renal clearance.

Research Insights

Recent research continues to explore novel applications for this compound beyond traditional uses:

- Studies are investigating its role in preventing kidney stones due to its ability to reduce calcium excretion.

- Ongoing trials are assessing its efficacy in treating metabolic syndrome components.

作用機序

アルチジドは、腎臓の遠位尿細管におけるナトリウムイオンの再吸収を阻害することで効果を発揮します . この阻害は、ナトリウムイオンと塩化物イオンの排泄量増加につながり、尿量が増加し、体液貯留が減少します . 関連する分子標的には、これらのイオンの再吸収に関与するナトリウム-塩化物共輸送体があります .

類似の化合物との比較

類似の化合物

ヒドロクロロチアジド: 作用機序は似ていますが、薬物動態が異なる、別のチアジル系利尿薬.

クロロチアジド: 構造と機能が似ていますが、臨床用途が異なります.

ベンドロフルメチアジド: チアジル系利尿薬クラスを共有しますが、独自の薬理学的プロファイルを持っています.

アルチジドの独自性

アルチジドは、スピロノラクトンとの特定の組み合わせにより、利尿効果と降圧効果が強化されているため、ユニークです . この組み合わせにより、電解質プロファイルがよりバランスされ、チアジル系利尿薬に一般的に関連する低カリウム血症のリスクが軽減されます .

類似化合物との比較

Similar Compounds

Hydrochlorothiazide: Another thiazide diuretic with similar mechanisms of action but different pharmacokinetic properties.

Chlorothiazide: Similar in structure and function but with distinct clinical applications.

Bendroflumethiazide: Shares the thiazide diuretic class but has unique pharmacological profiles.

Uniqueness of Altizide

Altizide is unique due to its specific combination with spironolactone, which enhances its diuretic and antihypertensive effects . This combination allows for a more balanced electrolyte profile, reducing the risk of hypokalemia commonly associated with thiazide diuretics .

生物活性

Althiazide is a thiazide diuretic commonly used in the management of hypertension and edema. Its biological activity encompasses various mechanisms that influence renal function, cardiovascular health, and bone metabolism. This article provides a detailed overview of this compound's biological activity, including case studies, research findings, and data tables that illustrate its effects.

This compound primarily acts on the distal convoluted tubule of the nephron, inhibiting sodium reabsorption. This leads to increased excretion of sodium and water, resulting in reduced blood volume and lower blood pressure. The inhibition of sodium reabsorption also affects calcium handling in the kidneys, which has implications for bone health.

Effects on Bone Health

Research indicates that thiazide diuretics like this compound can positively influence bone mineral density (BMD). A study showed that thiazides reduce the rate of bone loss and improve BMD in patients using these medications. Specifically, this compound was found to stimulate osteoblast activity while inhibiting osteoclast activity, contributing to bone preservation .

Table 1: Impact of Thiazides on Bone Mineral Density

Cardiovascular Effects

Thiazide diuretics are well-known for their role in hypertension management. The ALLHAT trial demonstrated that thiazides are effective in preventing cardiovascular events compared to other antihypertensive agents like calcium channel blockers and ACE inhibitors. The trial indicated a significant reduction in heart failure and stroke among patients treated with chlorthalidone, a thiazide derivative similar to this compound .

Case Study: Hypertension Management

In a case study involving a 53-year-old male patient with hypertension, the introduction of this compound led to a marked decrease in systolic blood pressure from 160 mmHg to 130 mmHg over six months. The patient reported improved quality of life and reduced symptoms associated with high blood pressure.

Metabolic Effects

Despite their benefits, thiazides can lead to metabolic side effects such as hypokalemia and an increased risk of new-onset diabetes mellitus (DM). In the ALLHAT study, the incidence of new DM was higher among patients taking thiazides compared to those on other antihypertensive medications .

Table 2: Incidence of New-Onset Diabetes in ALLHAT Trial

| Treatment Group | Incidence of New DM (%) |

|---|---|

| Chlorthalidone | 11 |

| Amlodipine | 9.3 |

| Lisinopril | 7.8 |

特性

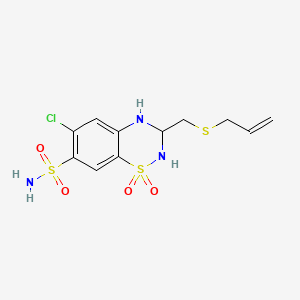

IUPAC Name |

6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLGVJVUHYTIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045857 | |

| Record name | Althiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-16-9, 133562-97-7, 133585-76-9 | |

| Record name | Althiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Althiazide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altizide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133562977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altizide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133585769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | althiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Althiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Altizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI8CB72B0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALTIZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI3ZO158IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALTIZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9KLS88BLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。